molecular formula C21H19N3O4S2 B2926144 Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 923501-91-1

Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2926144
CAS No.: 923501-91-1
M. Wt: 441.52
InChI Key: WGNGHYCDBUYLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked to a piperazine ring substituted with a methylsulfonyl-modified benzothiazole moiety. This structure integrates key pharmacophoric elements: the benzofuran unit contributes to π-π stacking interactions, the piperazine linker enhances solubility and bioavailability, and the methylsulfonyl group on the benzothiazole may modulate electronic properties and receptor binding affinity. Such compounds are frequently explored for anticancer and enzyme inhibitory activities due to their structural versatility .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-30(26,27)18-8-4-7-17-19(18)22-21(29-17)24-11-9-23(10-12-24)20(25)16-13-14-5-2-3-6-15(14)28-16/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNGHYCDBUYLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions:

    Formation of Benzofuran-2-yl Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

    Synthesis of Benzo[d]thiazole Intermediate: The benzo[d]thiazole ring is synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling with Piperazine: The benzo[d]thiazole intermediate is then reacted with piperazine under nucleophilic substitution conditions.

    Final Coupling Reaction: The benzofuran intermediate is coupled with the piperazine-benzo[d]thiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzo[d]thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted benzofuran/benzo[d]thiazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer, infections, or neurological disorders due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Molecular Weight Substituents on Benzothiazole Key Functional Groups Melting Point (°C) Yield (%) Biological Activity (if reported)
Target Compound ~434 (estimated) 4-Methylsulfonyl Benzofuran, Piperazine, Methanone N/A N/A N/A
Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone 379.5 Cyclopropylsulfonyl Piperazine, Methanone N/A N/A N/A
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloro-ethanone (15) 307.8 Chloroacetyl Chloro, Piperazine N/A 83 Antitumor screening
(5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb) 534.1 Tosyl (p-toluenesulfonyl) Imidazothiazole, Piperazine 250–252 84 Carbonic anhydrase inhibition
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(pyridin-2-ylthio)ethanone (6b) 383.5 Pyridinylthio Thioether, Piperazine 150–152 58 Antiproliferative activity

Key Observations :

  • Molecular Weight : The target compound’s estimated molecular weight (~434) aligns with derivatives bearing bulky substituents (e.g., tosyl in 9eb), suggesting comparable solubility challenges .
  • Synthetic Efficiency : Yields for analogous compounds vary widely (33–88%), influenced by steric hindrance and reaction conditions. The absence of direct yield data for the target compound necessitates optimization studies .

Physicochemical Properties

  • Melting Points : Derivatives with rigid aromatic systems (e.g., 9eb, 250–252°C) exhibit higher melting points than flexible thioether-linked compounds (e.g., 6b, 150–152°C) . The target compound’s benzofuran and methylsulfonyl groups may increase crystallinity, predicting a melting point >200°C.
  • Solubility : Piperazine linkers generally improve aqueous solubility, but bulky substituents (e.g., benzofuran) may counterbalance this effect, necessitating formulation strategies .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The methylsulfonyl group’s electron-withdrawing nature likely enhances receptor binding compared to neutral (e.g., chloro) or electron-donating (e.g., thioether) groups .
  • Therapeutic Potential: Benzothiazole-piperazine derivatives are promising anticancer and enzyme-targeting agents. The target compound’s unique benzofuran-methanone hybrid structure merits further investigation for dual mechanisms of action .

Biological Activity

Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, biological activity, and relevant research findings.

Structural Overview

The compound features a benzofuran moiety, a thiazole derivative, and a piperazine ring, contributing to its diverse biological interactions. The structural complexity allows for various mechanisms of action, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzofuran Core : Utilizing benzofuran derivatives as starting materials.
  • Thiazole and Piperazine Integration : Incorporating thiazole and piperazine through nucleophilic substitutions.
  • Purification and Characterization : Employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure.

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar compounds demonstrate effective inhibition against strains like E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL .

CompoundMIC (μg/mL)Activity
Benzofuran derivative A0.78Excellent against E. coli
Benzofuran derivative B3.12Good against S. aureus

Anticancer Activity

Benzofuran derivatives have also shown promise in anticancer research. A study highlighted the compound's ability to induce apoptosis in cancer cell lines by activating caspases involved in programmed cell death . The pro-apoptotic activity was significantly higher in certain derivatives, indicating that modifications to the benzofuran structure can enhance therapeutic efficacy.

Case Studies

  • Antibacterial Activity Study : A series of benzofuran-thiazole hybrids were synthesized and tested for antibacterial properties. Results indicated that modifications at specific positions on the benzofuran ring dramatically affected antibacterial potency .
  • Anticancer Mechanisms : Research on the apoptosis-inducing effects of benzofuran derivatives revealed that certain compounds significantly increased the activity of caspases 3 and 7, suggesting a mitochondrial pathway involvement in cancer cell death .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a benzofuran-2-carbonyl derivative with a piperazine-linked benzothiazole intermediate. Key steps include:

  • Alkylation : Piperazine derivatives are alkylated with halogenated benzothiazoles under reflux in acetonitrile (ACN) with K₂CO₃ as a base, as described in general alkylation procedures .
  • Sulfonylation : Introducing the methylsulfonyl group to the benzothiazole moiety via sulfonation reactions.
  • Coupling : The benzofuran-2-carbonyl group is attached using coupling agents like EDCI or DCC in anhydrous solvents (e.g., THF).
  • Optimization : Solvent polarity (e.g., THF vs. DMF), temperature (reflux vs. room temperature), and catalyst loading (e.g., K₂CO₃ molar ratios) significantly impact yields. For example, THF at 0°C with NaH as a base achieved 60–82% yields for analogous benzofuran-thiazole hybrids .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with analogous compounds. For instance, the benzofuran carbonyl peak typically appears at ~165–170 ppm, while piperazine protons resonate at 2.5–3.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M + Na]+) with calculated values (e.g., C₂₁H₂₄FN₅O₂SNa⁺: 452.1527 ).
  • Melting Point Analysis : Compare observed melting points (e.g., 165–170°C) with literature values for structurally related compounds .

Q. What are the critical structural features influencing its physicochemical properties?

  • Methodological Answer : Key features include:

  • Benzofuran Core : Enhances π-π stacking interactions; substituents (e.g., methoxy groups) modulate solubility .
  • Piperazine Linker : Provides conformational flexibility, critical for receptor binding .
  • Methylsulfonyl Benzothiazole : Improves metabolic stability and hydrogen-bonding capacity .
  • LogP Prediction : Use software like MarvinSketch to estimate hydrophobicity (predicted LogP ~3.5), guiding solubility studies in DMSO/PBS mixtures .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers in the piperazine ring) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals; for example, HSQC can differentiate benzofuran C-3 (δC ~110 ppm) from thiazole C-2 (δC ~152 ppm) .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related benzothiazole-piperazine hybrids .

Q. What strategies are recommended for analyzing degradation products under stressed conditions (e.g., acidic/thermal)?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 80°C (thermal) for 24–72 hours .
  • UPLC-MS/MS : Identify degradation products by matching molecular ions (e.g., m/z 375.72 for thermal degradation ).
  • Stability-Indicating HPLC : Develop methods with C18 columns (e.g., 5 µm, 250 × 4.6 mm) and gradient elution (ACN:water with 0.1% TFA) to resolve degradants .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methylsulfonyl with cyano or methoxy groups) and assess activity changes .
  • Molecular Docking : Target receptors like 5-HT1A or SERT using AutoDock Vina; prioritize benzothiazole-piperazine interactions with Ser159 or Tyr390 residues .
  • In Vitro Assays : Test analogs in receptor-binding assays (e.g., radioligand displacement for 5-HT1A) and measure EC₅₀ values .

Q. What experimental controls are essential when evaluating its metabolic stability in hepatic microsomes?

  • Methodological Answer :

  • Positive Controls : Use verapamil or propranolol (high-clearance compounds) to validate microsomal activity .
  • Negative Controls : Incubate without NADPH to confirm CYP450-dependent metabolism.
  • Internal Standard : Add tolbutamide or diclofenac to normalize extraction efficiency .
  • Data Interpretation : Calculate half-life (t₁/₂) using the formula t1/2=ln(2)/kt_{1/2} = \ln(2)/k, where kk is the elimination rate constant.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.